N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride
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Overview
Description
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The piperazine ring is attached to a sulfonyl group, which is often used in medicinal chemistry due to its ability to improve the solubility and absorption of drugs .
Molecular Structure Analysis
The compound’s structure includes a piperazine ring, a sulfonyl group, and a chromene ring. The chromene ring is a common motif in many natural products and pharmaceuticals.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the piperazine ring might undergo reactions with electrophiles, and the sulfonyl group might participate in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring might contribute to its basicity, and the sulfonyl group might enhance its water solubility .Scientific Research Applications
Regioselective Synthesis and Applications
The compound N-(2-((4-ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride is not directly mentioned in the available literature. However, its chemical structure is related to compounds involved in complex chemical synthesis processes. For instance, the regioselective synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles and related compounds has been described, illustrating the compound's relevance in the field of synthetic chemistry. Such processes involve the reaction of specific chromene derivatives with various reagents under controlled conditions, highlighting the compound's potential in the synthesis of complex chemical structures (Reddy & Nagaraj, 2008).
Catalytic Applications and Antimicrobial Properties
Moreover, derivatives of chromene structures, akin to the compound , have been used in the synthesis of other complex molecules. For example, silica-bonded propylpiperazine-N-sulfamic acid has been employed as a recyclable catalyst for the synthesis of specific chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, emphasizing the compound's potential utility as a catalyst in chemical reactions (Ghashang, Mansoor, & Aswin, 2015). Additionally, certain chromene derivatives have demonstrated in vitro antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in developing antibacterial agents (Behrami, 2014).
Structural and Molecular Insights
Detailed studies on similar chromene structures have provided insights into their molecular and crystallographic characteristics. For instance, research on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and related compounds has revealed specific crystalline structures and conformations, which are crucial for understanding the compound's chemical behavior and potential applications in material science and molecular engineering (Reis et al., 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(4-ethylpiperazin-1-yl)sulfonylethyl]-4-oxochromene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S.ClH/c1-2-20-8-10-21(11-9-20)27(24,25)12-7-19-18(23)17-13-15(22)14-5-3-4-6-16(14)26-17;/h3-6,13H,2,7-12H2,1H3,(H,19,23);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXQBLKZKFCJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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